molecular formula C22H24ClN7O2 B11033645 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11033645
M. Wt: 453.9 g/mol
InChI Key: INAJTWPRGOKTFE-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. Researchers typically employ protecting groups, reagents, and catalysts to achieve the desired transformations.

      Industrial Production: While industrial-scale production methods may vary, efficient and scalable routes are essential for commercial production.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions. Isolated intermediates and final products should be characterized using spectroscopic techniques.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.

      Medicine: Assess its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Consider applications in materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., receptors, enzymes) that the compound interacts with.

      Pathways: Understand the signaling pathways affected by the compound.

      Functional Effects: Describe how it modulates cellular processes.

  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms are still areas of active research, and further studies are needed to fully understand its impact

    Properties

    Molecular Formula

    C22H24ClN7O2

    Molecular Weight

    453.9 g/mol

    IUPAC Name

    6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

    InChI

    InChI=1S/C22H24ClN7O2/c23-16-2-4-17(5-3-16)25-22-27-20(26-21(24)28-22)13-30-9-7-29(8-10-30)12-15-1-6-18-19(11-15)32-14-31-18/h1-6,11H,7-10,12-14H2,(H3,24,25,26,27,28)

    InChI Key

    INAJTWPRGOKTFE-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)NC5=CC=C(C=C5)Cl)N

    Origin of Product

    United States

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